molecular formula C10H11ClFIN2O B1453205 N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 1299607-56-9

N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1453205
CAS No.: 1299607-56-9
M. Wt: 356.56 g/mol
InChI Key: SSCZMXOFVDBYHP-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFIN2O/c1-10(2,3)9(16)15-8-7(13)6(11)5(12)4-14-8/h4H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCZMXOFVDBYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170212
Record name N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-56-9
Record name N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:

Biological Activity

N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its applications in drug discovery and development.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₁ClFIN₂O
  • Molecular Weight: 356.56 g/mol
  • CAS Number: 1299607-56-9

The compound features a pyridine ring substituted with chlorine, fluorine, and iodine, alongside a pivalamide moiety, which may contribute to its biological interactions.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include halogenation and amide formation. Precise methodologies can vary, but the general approach focuses on introducing the halogen substituents onto the pyridine ring followed by the attachment of the pivalamide group.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. One notable finding indicates that compounds with similar structures exhibit significant inhibition of cell proliferation in leukemia models, suggesting that this compound may also share similar mechanisms of action.

Table 1: Inhibition of Cell Proliferation

CompoundCell LineIC50 (µM)Reference
This compoundL1210 Mouse Leukemia<10
Related Fluorinated CompoundsVarious<20

The data suggest that this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds like this compound may target proteins involved in the DNA damage response, such as CHK1 kinase, which is crucial for maintaining genomic stability during cell division .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition :
    • Objective : To evaluate the anti-tumor effects in xenograft models.
    • Findings : The compound demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an anti-cancer agent.
  • Mechanistic Study :
    • Objective : To elucidate the cellular pathways affected by the compound.
    • Findings : The study revealed that treatment with this compound led to increased levels of apoptotic markers and downregulation of survival signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide

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